SM1-71
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Overview
Description
SM1-71 is a potent multi-targeted kinase inhibitor known for its ability to inhibit a wide range of kinases. It is particularly noted for its anticancer activity, making it a valuable tool in cancer research and treatment. This compound targets the ATP-binding site of kinases and contains an acrylamide moiety that forms covalent adducts with cysteine residues, allowing for both reversible and irreversible interactions with kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
SM1-71 is synthesized through a series of chemical reactions that involve the modification of acrylamide. The synthesis typically involves the following steps:
Formation of the acrylamide moiety: This step involves the reaction of an appropriate amine with acryloyl chloride to form the acrylamide group.
Attachment of the kinase-targeting moiety: The acrylamide group is then attached to a kinase-targeting moiety through a series of coupling reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. The use of automated reactors and advanced purification techniques such as HPLC ensures the production of high-purity this compound suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
SM1-71 undergoes several types of chemical reactions, including:
Covalent binding: this compound forms covalent bonds with cysteine residues in kinases, leading to irreversible inhibition.
Reversible binding: This compound also exhibits reversible binding to kinases through non-covalent interactions
Common Reagents and Conditions
Acryloyl chloride: Used in the formation of the acrylamide moiety.
Amine compounds: React with acryloyl chloride to form the acrylamide group.
Coupling reagents: Used to attach the kinase-targeting moiety to the acrylamide group
Major Products Formed
The major product formed from the reactions involving this compound is the covalent adduct with kinases, leading to the inhibition of kinase activity. This inhibition is crucial for its anticancer properties .
Scientific Research Applications
SM1-71 has a wide range of scientific research applications, including:
Cancer research: this compound is used to study the inhibition of various kinases involved in cancer cell proliferation and survival. .
Drug discovery: This compound serves as a valuable tool in the discovery of new kinase inhibitors and the identification of kinase targets in cancer cells.
Biological research: This compound is used to study kinase signaling pathways and their role in various biological processes
Mechanism of Action
SM1-71 exerts its effects by targeting the ATP-binding site of kinases and forming covalent adducts with cysteine residues. This dual mechanism of action allows for both reversible and irreversible inhibition of kinases. The inhibition of multiple kinases disrupts key signaling pathways involved in cancer cell proliferation and survival, leading to the death of cancer cells .
Comparison with Similar Compounds
SM1-71 is unique in its ability to target a wide range of kinases through both reversible and irreversible mechanisms. Similar compounds include:
Dasatinib: A tyrosine kinase inhibitor that targets multiple kinases but primarily through reversible binding.
Imatinib: Another tyrosine kinase inhibitor that targets specific kinases involved in chronic myelogenous leukemia
This compound stands out due to its broad-spectrum activity and dual mechanism of action, making it a valuable tool in cancer research and therapy .
Properties
CAS No. |
2088179-99-9 |
---|---|
Molecular Formula |
C24H26ClN7O |
Molecular Weight |
463.97 |
IUPAC Name |
N-(2-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30) |
InChI Key |
SCMLGVPMSXTUNC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(NC4=CC=CC=C4NC(C=C)=O)=C(C=N3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SM1-71; SM-1-71; SM 1-71; SM171; SM-171; SM 171; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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